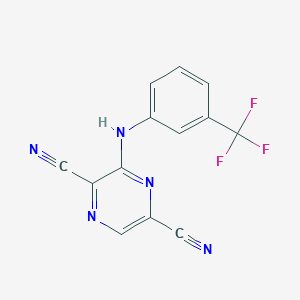

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile

説明

3-((3-(Trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two cyano groups at positions 2 and 5, and an amino-linked 3-(trifluoromethyl)phenyl group at position 2. Its molecular formula is C₁₃H₇F₃N₅, with a molecular weight of 305.23 g/mol (inferred from structural analogs in ).

The compound’s synthesis likely involves coupling reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, to introduce the trifluoromethylphenylamino group onto the pyrazine backbone. Such methods are common in constructing nitrogen-rich aromatic systems (as seen in for related ligands).

特性

IUPAC Name |

3-[3-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3N5/c14-13(15,16)8-2-1-3-9(4-8)20-12-11(6-18)19-7-10(5-17)21-12/h1-4,7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHLEZFKPFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CN=C2C#N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647266 | |

| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918410-45-4 | |

| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-(Trifluoromethyl)aniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:

Starting Materials: 3-(Trifluoromethyl)aniline and pyrazine-2,5-dicarbonitrile.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the pyrazine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyrazine compounds exhibit antitumor properties. For example, studies have shown that 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can inhibit the proliferation of certain cancer cell lines. A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound operates involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. This inhibition leads to cell cycle arrest and eventual cell death. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, improving its bioavailability and efficacy against tumor cells .

Agricultural Science

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. In agricultural applications, it has been tested against various pests, including Plutella xylostella, a significant pest in cabbage crops. The leaf disc-dipping assay revealed that 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile exhibits potent insecticidal activity, leading to high mortality rates in treated larvae .

Field Trials

Field trials have confirmed its effectiveness as an insecticide. In these trials, crops treated with the compound showed reduced pest populations compared to control groups. The results indicate not only immediate efficacy but also potential residual activity that could reduce the need for multiple applications during a growing season .

Materials Science

Synthesis of Functional Materials

In materials science, 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile has been utilized as a precursor for synthesizing functional materials. Its unique chemical structure allows it to participate in polymerization reactions to form conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Properties of Synthesized Materials

The synthesized polymers exhibit enhanced electrical conductivity and thermal stability compared to traditional materials. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm these improved properties, making them suitable for advanced electronic applications .

Data Summary

作用機序

The mechanism of action of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.

Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular pathways, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyrazine-Based Analogs

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile (CAS 918410-41-0)

- Structure: Pyrazine-2,5-dicarbonitrile with a 4-nitro-substituted anilino group at position 3.

- Key Differences: Replaces the trifluoromethyl group with a nitro (-NO₂) group.

3,3′-(Pyrazine-2,5-diyl)dibenzoic Acid (3,3′-PDBA)

Pyridine-Based Analogs

2-((3-(1H-Imidazol-1-yl)propyl)amino)-6-amino-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile (4j)

- Structure : Pyridine-3,5-dicarbonitrile with imidazole and ethoxyphenyl substituents.

- Key Differences : Pyridine core instead of pyrazine; ethoxy group introduces hydrophobicity.

- Biological Activity: Demonstrates potent inhibition of human tissue nonspecific alkaline phosphatase (TNAP) with IC₅₀ values in the nanomolar range, suggesting that pyridine-based dicarbonitriles are viable scaffolds for enzyme-targeted therapies .

Pesticide-Related Carbonitriles

Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)

- Structure : Pyrazole core with trifluoromethylphenyl and sulfinyl groups.

- Key Differences : Pyrazole instead of pyrazine; sulfinyl group enhances pesticidal activity.

- Applications : Broad-spectrum insecticide targeting GABA receptors, illustrating the role of trifluoromethyl groups in agrochemical potency .

Comparative Data Table

Research Findings and Implications

- Biological Relevance : Pyridine dicarbonitriles (e.g., 4j) show strong enzyme inhibition, suggesting the target compound’s pyrazine core could be explored for similar therapeutic targets, albeit with altered binding kinetics due to ring electronics .

- Material Science Potential: Analogous pyrazine-based ligands (e.g., 3,3′-PDBA) demonstrate utility in MOFs, implying the target compound’s dicarbonitrile groups might facilitate coordination chemistry applications .

生物活性

3-((3-(Trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is an intriguing compound due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves several chemical reactions that typically include the formation of the pyrazine ring followed by the introduction of the trifluoromethyl group. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

- Antimicrobial Properties : Several studies have indicated that derivatives of trifluoromethyl phenyl compounds exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/ml against various bacterial strains .

- Insecticidal Activity : Research on related phenylpyrazole compounds suggests effective insecticidal properties. A study demonstrated that a phenylpyrazole derivative exhibited a lower lethal concentration (LC50) against Plutella xylostella (14.67 mg/L), outperforming fipronil (27.24 mg/L) . This indicates that modifications in the molecular structure can enhance insecticidal efficacy.

Case Study 1: Antimicrobial Efficacy

A series of trifluoromethyl-substituted pyrazoles were synthesized and tested for their antibacterial activity. The results showed that compounds with hydrophobic halogen substituents maintained high potency against Gram-positive bacteria while demonstrating low cytotoxicity to human cells. Notably, the presence of a trifluoromethyl group was crucial for enhancing biological activity, as evidenced by MIC values that were significantly lower than those of non-substituted analogs .

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 0.78 | Staphylococcus aureus |

| Compound B | 1.56 | Bacillus subtilis |

| Compound C | 3.125 | Enterococcus faecalis |

Case Study 2: Insecticidal Activity

In a controlled experiment assessing insecticidal properties, leaf discs treated with various concentrations of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile were exposed to Plutella xylostella. The mortality rates were recorded at intervals, demonstrating a significant increase in mortality correlating with higher concentrations of the compound.

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 20 | 90 |

The mechanism by which 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile exerts its biological effects is still under investigation. However, it is believed that its activity may involve:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways, which could lead to reduced cell proliferation in cancer models .

- Disruption of Cellular Processes : The structural modifications imparted by the trifluoromethyl group may enhance interactions with biological targets, disrupting essential cellular processes in both microbial and insect systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。